9H-Purin-6-amine, 9-butyl-

描述

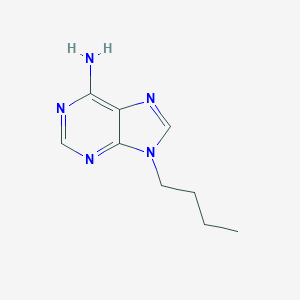

9-Butyl-9H-adenine: is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The chemical formula for 9-Butyl-9H-adenine is C9H13N5 , and it has a molecular weight of 191.2330 g/mol . This compound is characterized by the presence of a butyl group attached to the ninth position of the adenine ring, which can influence its chemical properties and biological activities.

准备方法

合成路线和反应条件: 9-丁基-9H-腺嘌呤可以通过亲核取代反应合成。一种常用的方法是使腺嘌呤与1-碘丁烷在碳酸铯作为碱的存在下反应。 反应通常在二甲基甲酰胺 (DMF) 中于 50°C 下进行 24 小时 。 然后将反应混合物用水分解,并通过使用氯仿/甲醇/氨水 (90:10:1) 溶剂体系的快速色谱法纯化产物 。

工业生产方法: 虽然 9-丁基-9H-腺嘌呤的具体工业生产方法还没有得到广泛的记载,但上述合成方法可以放大到工业应用中。在受控环境中使用碳酸铯和 1-碘丁烷可以确保有效地生产该化合物。

化学反应分析

反应类型: 9-丁基-9H-腺嘌呤会发生各种化学反应,包括亲核取代、氧化和还原。该化合物的嘌呤环结构使其能够在适当的条件下参与这些反应。

常用试剂和条件:

亲核取代: 如上所述,9-丁基-9H-腺嘌呤可以通过使用 1-碘丁烷和碳酸铯在 DMF 中进行亲核取代反应合成.

氧化和还原:

主要生成物: 亲核取代反应的主要产物是 9-丁基-9H-腺嘌呤本身。进一步的反应可以根据所用试剂和条件生成各种衍生物。

4. 科研应用

化学: 9-丁基-9H-腺嘌呤用作合成更复杂分子的构建块。 其独特的结构使其能够作为各种化学反应的前体,并用于开发新的化合物 。

生物学和医学: 在生物学研究中,研究了 9-丁基-9H-腺嘌呤及其衍生物作为腺苷受体拮抗剂的潜力。 这些化合物可以与腺苷受体相互作用,腺苷受体在各种生理过程中发挥着至关重要的作用 。

科学研究应用

Chemistry: 9-Butyl-9H-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and the development of new compounds .

Biology and Medicine: In biological research, 9-Butyl-9H-adenine and its derivatives are studied for their potential as adenosine receptor antagonists. These compounds can interact with adenosine receptors, which play a crucial role in various physiological processes .

Industry: The compound’s ability to form stable complexes with metal ions makes it useful in industrial applications, such as the development of new materials and catalysts .

作用机制

9-丁基-9H-腺嘌呤的作用机制涉及它与特定分子靶标(如腺苷受体)的相互作用。 通过与这些受体结合,该化合物可以调节其活性并影响各种细胞通路 。参与的具体分子靶标和通路取决于具体的生物学环境以及其他相互作用分子的存在。

相似化合物的比较

类似化合物:

9-乙基腺嘌呤: 该化合物与 9-丁基-9H-腺嘌呤相似,但具有乙基而不是丁基。

9-(仲丁基)-9H-腺嘌呤: 该化合物在腺嘌呤环的第九位连接了一个仲丁基,并表现出类似的化学性质.

独特性: 9-丁基-9H-腺嘌呤中丁基的存在使其与类似物相比具有独特的化学和生物学特性。这种结构差异会影响其与分子靶标的结合亲和力及其在化学反应中的整体反应性。

生物活性

9H-Purin-6-amine, 9-butyl- (CAS No. 2715-70-0) is a purine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a butyl group at the nitrogen position 9 and an amino group at position 6 of the purine structure. Its unique structural features enable it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₁₃N₅

- Molecular Weight : 191.233 g/mol

The biological activity of 9H-Purin-6-amine, 9-butyl- primarily revolves around its interaction with adenosine receptors and its potential as an enzyme inhibitor. These interactions can modulate various cellular pathways, influencing physiological processes such as inflammation and cellular proliferation.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, which are involved in numerous physiological functions including vasodilation, neurotransmission, and immune response modulation.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, potentially altering metabolic pathways relevant to disease states, particularly in cancer and inflammatory conditions.

Biological Activities

Research has indicated several biological activities associated with 9H-Purin-6-amine, 9-butyl-, including:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one demonstrated promising results in inhibiting inflammation compared to standard drugs like Diclofenac .

- Anticancer Potential : The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored as a therapeutic avenue for treating various cancers. HSP90 is crucial for the stability and function of many oncogenic proteins; thus, its inhibition could lead to cancer cell apoptosis .

Case Studies

Several studies have evaluated the biological activity of 9H-Purin-6-amine, 9-butyl-. Here are notable findings:

Comparative Analysis with Similar Compounds

To understand the unique properties of 9H-Purin-6-amine, 9-butyl-, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-amine | Chlorine substitution | Potentially different receptor affinity |

| 9-butyl-8-(4-Methoxybenzyl)-9H-purin-6-amines | Methoxy substitution | Variations in pharmacokinetics compared to butyl derivative |

属性

IUPAC Name |

9-butylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMJMZKKNIYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181617 | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-70-0 | |

| Record name | 9-Butyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 9-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。